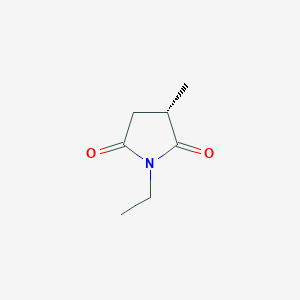
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethyl and methyl groups at specific positions. The presence of the chiral center at the 1-position gives rise to its (S)-enantiomer, which can exhibit distinct biological and chemical properties compared to its ®-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-3-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Ethyl-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chiral center allows for enantioselective interactions, which can lead to different biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-1-Ethyl-3-methylpyrrolidine-2,5-dione: The enantiomer of the (S)-form, which may exhibit different biological activities.
Pyrrolidine-2,5-dione: A simpler analog without the ethyl and methyl substitutions.
Proline derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(S)-1-Ethyl-3-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3S)-1-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-8-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
AIUFESORTUMJGT-YFKPBYRVSA-N |
Isomeric SMILES |
CCN1C(=O)C[C@@H](C1=O)C |
Canonical SMILES |
CCN1C(=O)CC(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















